Monoolein

描述

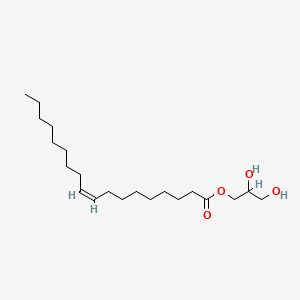

Monoolein, also known as this compound, is a glycerol monoester of oleic acid. It is a nonionic surfactant with both hydrophilic and lipophilic properties, making it an effective emulsifier, wetting agent, and stabilizer. This compound is commonly used in the food, pharmaceutical, and cosmetic industries due to its versatility and safety profile. It is a light yellow liquid at room temperature and is known for its stability and biodegradability .

准备方法

Synthetic Routes and Reaction Conditions: Monoolein can be synthesized through the esterification of glycerol with oleic acid. One common method involves using self-made sodium oleate and 3-chloro-1,2-propanediol as reactants, with tetrabutylammonium bromide as the catalyst and toluene as the solvent. The optimal reaction conditions include a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours. Under these conditions, high-purity glyceryl monooleate can be synthesized with a yield of 89.02% .

Industrial Production Methods: Industrial production of glyceryl monooleate typically involves the partial glycerolysis of vegetable oils high in oleic acid or the esterification of glycerol with oleic acid derived from vegetable or animal sources. The process may include the use of molecular distillation to achieve the desired purity, especially for applications in food and pharmaceuticals .

化学反应分析

Hydrolysis Reactions

Monoolein undergoes hydrolysis under aqueous conditions, yielding glycerol and oleic acid as primary products. This reaction is critical for its role in drug delivery systems and biological applications .

Key Findings:

-

Acidic/Basic Hydrolysis : Accelerated in the presence of catalysts like lipases or mineral acids .

-

Protic Ionic Liquid (PIL) Environments : Hydrolysis rates vary significantly depending on PIL composition. For example:

Table 1: Hydrolysis Conditions and Products

Reaction Mechanism:

Industrial Methods:

-

Homogeneous Tubular-Flow Process : Conducted at 200–240°C and 35 atm in tert-butanol, achieving >95% selectivity .

-

Glycolysis of Fats : Uses inorganic bases (e.g., NaOH) at 220–260°C , followed by distillation for purification .

Interaction with Fatty Acids

This compound forms mixed bilayers with fatty acids, influencing ion permeability and membrane stability. Studies using electrophysiological assays reveal:

Key Insights:

-

Chain-Length Mismatch : Combining this compound (C18) with myristoleic acid (C14) increases ion permeability by 3-fold compared to pure this compound bilayers .

-

Flip-Flop Dynamics : Fatty acids rapidly move between bilayer leaflets, creating transient defects that enhance ion transport .

Table 2: Permeability of this compound-Fatty Acid Bilayers

| Fatty Acid | Chain Length | Bilayer Thickness (Å) | Resistance (GΩ) | Permeability Increase |

|---|---|---|---|---|

| Oleic Acid (OA) | C18 | 42 ± 2 | 0.8 ± 0.1 | 2× |

| Palmitoleic Acid (PA) | C16 | 38 ± 3 | 0.6 ± 0.2 | 2.5× |

| Myristoleic Acid (MA) | C14 | 35 ± 1 | 0.4 ± 0.1 | 3× |

Phase-Dependent Reactivity

This compound’s liquid crystal phases modulate its chemical behavior:

-

Cubic Phases (Ia3d) : Enhance drug encapsulation efficiency due to high surface area .

-

Lamellar Phases (Lα) : Predominate in ethylammonium-based PILs, stabilizing hydrolysis intermediates .

Stability and Storage

科学研究应用

Nanomedicine Applications

Monoolein is increasingly utilized in nanomedicine as a carrier for targeted drug delivery, particularly for chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and lung cancer. Its ability to form liquid crystalline structures allows for enhanced encapsulation and controlled release of therapeutic agents.

- Mechanism : this compound-based formulations can encapsulate drugs within lyotropic cubic liquid crystals, facilitating targeted delivery to diseased tissues while minimizing systemic side effects. This is crucial for improving therapeutic outcomes in patients with chronic conditions .

- Case Study : Recent studies have demonstrated that this compound can enhance the bioavailability of various drugs when used in cubosome formulations. For instance, formulations stabilized with Pluronic F108 and F127 showed effective cellular uptake and modification of lipid profiles in HeLa cells, indicating potential applications in cancer treatment .

| Application | Therapeutic Area | Outcome |

|---|---|---|

| This compound-based drug delivery | Chronic lung diseases | Improved targeting and reduced side effects |

| Cubosome formulations | Cancer therapy | Enhanced cellular uptake and lipid modulation |

Protein Crystallization

This compound's unique properties also make it an excellent medium for protein crystallization studies. It can create a lipidic phase that facilitates the incorporation of membrane proteins, which is essential for structural biology research.

- Research Findings : Studies have shown that pre-incubation of membrane proteins with this compound significantly increases the success rate of crystallization experiments .

Biomedical Sensors

This compound has been explored for use in biomedical sensors due to its hygroscopic nature and ability to form stable films.

- Wireless Capacitive Sensors : Recent innovations have led to the development of this compound-coated wireless capacitive sensors designed to assess skin hydration levels. These sensors demonstrate high sensitivity to humidity changes and have shown promising results compared to traditional hydration measurement devices .

| Sensor Type | Measurement Focus | Performance |

|---|---|---|

| This compound-coated capacitive | Skin hydration | High sensitivity and reliability |

Nutritional Applications

This compound's role extends into nutritional science where it is studied for its effects on lipid metabolism.

- Fatty Acid Uptake Inhibition : Research indicates that this compound can inhibit fatty acid uptake in cellular models, suggesting potential applications in managing obesity and related metabolic disorders .

Industrial Applications

Beyond biomedical uses, this compound is also applied in various industrial contexts.

- Food Industry : As a food emulsifier, this compound aids in stabilizing emulsions and improving texture in food products. Its natural origin makes it a preferred choice over synthetic emulsifiers.

作用机制

Monoolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions. In drug delivery systems, glyceryl monooleate can enhance the permeability of drugs across biological membranes by disrupting the lipid bilayer structure .

相似化合物的比较

Glyceryl monostearate: Another glycerol monoester, but with stearic acid instead of oleic acid. It is used similarly as an emulsifier and stabilizer.

Glyceryl dioleate: A diester of glycerol and oleic acid, used in similar applications but with different physical properties.

Glyceryl triacetate: A triester of glycerol and acetic acid, used as a plasticizer and solvent.

Uniqueness: Monoolein is unique due to its ability to form various liquid crystal structures, which are beneficial in drug delivery systems. Its balance of hydrophilic and lipophilic properties makes it particularly effective as an emulsifier and stabilizer in a wide range of applications .

生物活性

Monoolein, a monoacylglycerol derived from oleic acid, has garnered significant attention in the fields of drug delivery and nanomedicine due to its unique properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its applications in drug delivery systems, cellular interactions, and potential therapeutic effects.

Properties of this compound

Chemical Structure and Characteristics

- This compound (1-monooleoylglycerol) is a polar lipid with a hydrophilic head and a hydrophobic tail, making it an excellent candidate for forming various nanocarriers such as cubosomes.

- It exhibits high thermodynamic stability, biocompatibility, and biodegradability, which are crucial for pharmaceutical applications.

Applications in Drug Delivery

This compound's ability to enhance the solubility and bioavailability of drugs has been extensively studied. Its use in cubosome formulations allows for improved drug encapsulation and controlled release.

Table 1: Comparison of this compound-Based Formulations

Cellular Interactions and Biological Activity

Recent studies have explored the cellular effects of this compound-based formulations. Notably, research involving HeLa cells has shown that this compound can significantly alter lipid profiles and mitochondrial functions.

Key Findings from Case Studies

-

Lipid Droplet Accumulation :

- This compound-based cubosomes induced significant lipid droplet accumulation in HeLa cells, suggesting enhanced lipid synthesis from the nanoparticles .

- The Integrated Optical Density (IOD) per cell increased markedly after treatment with this compound formulations, indicating a substantial rise in lipid content.

-

Mitochondrial Dysfunction :

- Treatment with this compound formulations resulted in mitochondrial hyperpolarization and increased reactive oxygen species (ROS) generation, which can lead to cellular stress and dysfunction .

- A significant decrease in mitochondrial membrane potential was observed after prolonged exposure to this compound-based formulations, highlighting potential adverse effects on cell viability.

- Cellular Lipid Profile Modulation :

Safety and Toxicity Considerations

While this compound is generally regarded as safe due to its biocompatibility, studies have indicated varying levels of hemolytic activity depending on concentration and formulation. For instance:

属性

IUPAC Name |

2,3-dihydroxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042003 | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

111-03-5, 25496-72-4, 67701-32-0 | |

| Record name | Glycerol 1-monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monooleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-oleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Monoolein has the molecular formula C21H40O4 and a molecular weight of 356.54 g/mol.

A: While the provided articles do not contain specific spectroscopic data, techniques like Fourier transform infrared spectroscopy (FTIR) and small-angle X-ray scattering (SAXS) are frequently employed to study this compound's structure and interactions. [, ]

A: this compound is an amphiphilic molecule that self-assembles into various liquid crystalline structures in aqueous solutions, including lamellar, cubic, and hexagonal phases, depending on factors like concentration, temperature, and the presence of other molecules. [, ]

A: Yes, factors like temperature, pressure, and the addition of molecules like salts, sugars, proteins, detergents, and other lipids can significantly influence the phase behavior of this compound. [, , ] For example, heavy water (D2O) has been shown to decrease the lattice constants of this compound cubic phases. []

A: Cholesterol plays a crucial role in modulating this compound's cubic phase, contributing to its stability and making it suitable for applications like protein crystallization. [, ] The interaction between cholesterol's hydroxyl group and the surrounding water or this compound molecules, as revealed by NMR studies, is crucial for this behavior. []

A: this compound’s ability to form various liquid crystalline structures, its biocompatibility, and its biodegradability make it a suitable material for drug delivery applications. [, ] It can encapsulate both hydrophilic and hydrophobic drugs and release them in a sustained manner. [, ]

A: The incorporation of drugs can influence the phase behavior and drug release profile of this compound-based systems. For example, the addition of the model protein cytochrome-c to this compound cubic phases was shown to induce phase transitions and achieve a high loading efficiency. []

A: Various drugs, including analgesics like tramadol HCl [], antimicrobials like ciprofloxacin hydrochloride [], and antiretroviral drugs like indinavir [], have been investigated for incorporation into this compound-based delivery systems.

A: While this compound systems show promise for buccal delivery due to mucoadhesive properties, the water content in the formulations can significantly influence the mucoadhesive strength and drug release. [, ]

A: Common techniques include polarized light microscopy, small-angle X-ray scattering (SAXS), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR). [, , , , , ]

A: Drug release is influenced by the drug's physicochemical properties, its loading within the this compound matrix, the type of this compound phase, and the swelling behavior of the system in a specific environment. []

A: While this compound offers numerous advantages, alternatives such as other lipids (e.g., phospholipids) or polymeric nanoparticles are being explored for similar applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。